molecular formula C37H45F4N5O13 B8106448 (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B8106448
M. Wt: 843.8 g/mol
InChI Key: QODWSCJQLAMMBN-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a specialized chemical compound used primarily in the field of bioconjugation. It contains two maleimide groups, a lysine residue, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This compound is known for its ability to form stable thiolester bonds with thiol groups and react with primary amine groups, making it a versatile tool in various scientific applications .

Preparation Methods

The synthesis of (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves multi-step organic synthesis techniques. The process begins with the polymerization of ethylene oxide to create the PEG linker. This is followed by functionalization to introduce reactive end groups. The lysine residue and TFP ester are then chemically synthesized and attached to the PEG linker. The final product is obtained through a series of purification steps to ensure high purity and yield .

Chemical Reactions Analysis

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include primary amines, thiol-containing compounds, and various solvents. The major products formed are amide and thiolester bonds, which are crucial for bioconjugation applications .

Scientific Research Applications

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves the formation of stable linkages between the drug and the antibody. The maleimide groups react with thiol groups on the antibody, while the TFP ester reacts with primary amine groups on the drug. This ensures efficient and selective delivery of the payload to the target site, minimizing systemic toxicity .

Comparison with Similar Compounds

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is unique due to its combination of maleimide and TFP ester groups, which provide stability and reactivity. Similar compounds include:

These compounds share similar applications but differ in their stability and reactivity, making this compound a preferred choice for certain applications .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWSCJQLAMMBN-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F4N5O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098283
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426164-53-5
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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